Decuroside V Decuroside V
Brand Name: Vulcanchem
CAS No.: 96648-59-8
VCID: VC7855149
InChI: InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1
SMILES: CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol

Decuroside V

CAS No.: 96648-59-8

Cat. No.: VC7855149

Molecular Formula: C20H24O10

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Decuroside V - 96648-59-8

Specification

CAS No. 96648-59-8
Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
IUPAC Name (2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1
Standard InChI Key KLPNFWKZLQAVTH-CWMWYVAESA-N
Isomeric SMILES CC(C)([C@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
Canonical SMILES CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics of Decuroside V

Molecular Composition and Stereochemistry

Decuroside V, with the chemical name (2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one, belongs to the coumarin glycoside family. Its molecular formula is C20H24O10\text{C}_{20}\text{H}_{24}\text{O}_{10}, yielding a molecular weight of 424.40 g/mol . The compound features seven defined stereocenters, contributing to its chiral complexity, as evidenced by nuclear magnetic resonance (NMR) spectroscopy .

The glycosidic moiety consists of a β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl unit linked to a coumarin aglycone. This configuration was confirmed through acid hydrolysis and comparative analysis with synthetic standards . The β-orientation of sugar linkages was established via 1H^1\text{H}-NMR coupling constants and nuclear Overhauser effect (NOE) correlations .

Physicochemical Properties

Key physicochemical parameters of Decuroside V include:

PropertyValue
LogP (Partition Coefficient)-0.8
Hydrogen Bond Donors5
Hydrogen Bond Acceptors10
Rotatable Bonds4
Topological Polar Surface Area164 Ų (estimated)
SolubilitySoluble in DMSO, sparingly in H₂O

The compound’s low lipophilicity (LogP = -0.8) suggests preferential solubility in polar solvents, aligning with typical glycoside behavior . Its crystalline solid form at room temperature and density of 1.58 g/cm³ facilitate storage and handling under standard laboratory conditions .

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